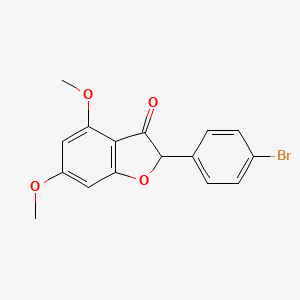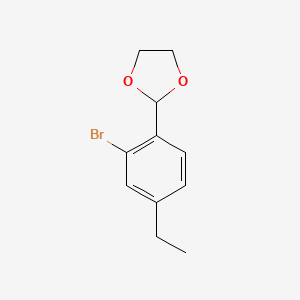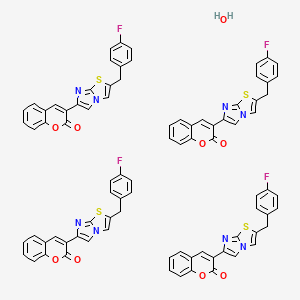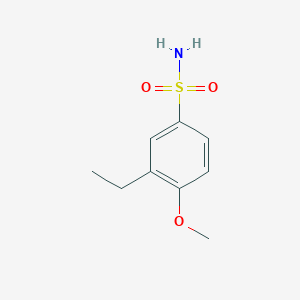![molecular formula C14H16ClN5O2 B14015807 ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate CAS No. 19270-38-3](/img/structure/B14015807.png)
ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Industrial Applications: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrimidine-based drugs (e.g., imatinib, dasatinib) share structural similarities and are used in similar therapeutic applications.
Chlorophenyl Amines: Compounds with chlorophenyl groups and amino functionalities, used in various chemical and biological applications.
Uniqueness
Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Propiedades
Número CAS |
19270-38-3 |
|---|---|
Fórmula molecular |
C14H16ClN5O2 |
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
ethyl N-[5,6-diamino-4-(4-chloroanilino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H16ClN5O2/c1-2-22-14(21)20-11-7-10(12(16)13(17)19-11)18-9-5-3-8(15)4-6-9/h3-7H,2,16H2,1H3,(H4,17,18,19,20,21) |
Clave InChI |
OKAHXLWUQKELEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



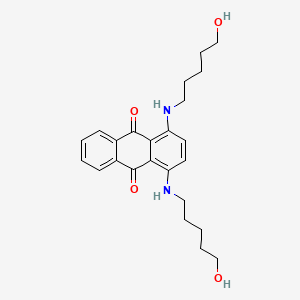
![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)




